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molecular formula C17H13NO2 B1270942 8-(Benzyloxy)quinoline-2-carbaldehyde CAS No. 88238-73-7

8-(Benzyloxy)quinoline-2-carbaldehyde

Cat. No. B1270942
M. Wt: 263.29 g/mol
InChI Key: DNRDUAQLBRLDGI-UHFFFAOYSA-N
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Patent
US05525611

Procedure details

Hibino's group has reported the synthesis of demethyllavendamycin methyl ester (C) in Hibino et al., Heterocycles, 20, 1957 (1983). Hibino's group synthesized demethyllavendamycin methyl ester by a Pictet-Spengler type cyclization of 8-benzyloxyquinoline-2-aldehyde with tryptophan methyl ester, followed by aromatization and hydrogenation to give an 8-hydroxyquinoline intermediate. This intermediate was brominated to give the 5,7-dibromo-8-hydroxyquinoline. Oxidation of the 5,7-dibromo-8-hydroxyquinoline yielded the 7-bromoquinolinequinone, and replacement of the bromine with sodium azide, followed by reduction of the azide with sodium hydrosulfite, yielded demethyllavendamycin methyl ester.
Name
demethyllavendamycin methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
demethyllavendamycin methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC(C1C=C2C(=C([C:18]3[CH:19]=[CH:20][C:21]4[C:28](=O)[CH:27]=[C:26](N)[C:24](=[O:25])[C:22]=4[N:23]=3)N=1)NC1C=CC=CC2=1)=O.C(OC1C=CC=C2C=1N=C(C=O)C=C2)C1C=CC=CC=1.COC(=O)[C@H](CC1C2C(=CC=CC=2)NC=1)N>>[OH:25][C:24]1[CH:26]=[CH:27][CH:28]=[C:21]2[C:22]=1[N:23]=[CH:18][CH:19]=[CH:20]2

Inputs

Step One
Name
demethyllavendamycin methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1C=C2C=3C=CC=CC3NC2=C(N1)C=4C=CC5=C(N4)C(=O)C(=CC5=O)N
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
demethyllavendamycin methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1C=C2C=3C=CC=CC3NC2=C(N1)C=4C=CC5=C(N4)C(=O)C(=CC5=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC=C2C=CC(=NC12)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC([C@@H](N)CC1=CNC2=CC=CC=C12)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC=C2C=CC=NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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